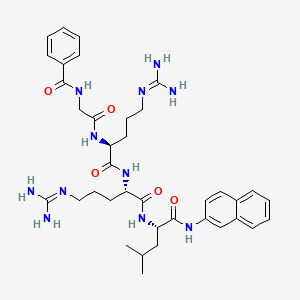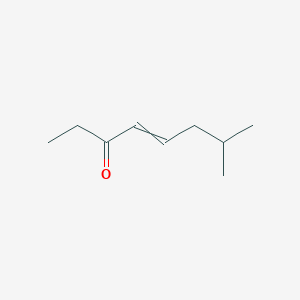
7-Methyloct-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyloct-4-en-3-one is an organic compound with the molecular formula C9H16O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is notable for its unique structure, which includes a methyl group attached to the seventh carbon of an octene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methyloct-4-en-3-one can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where 3-oxobutanoic acid reacts with aliphatic aldehydes in the presence of pyridine to yield α,β-unsaturated methyl ketones . This method is particularly effective for synthesizing enones with high yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar condensation reactions. The reaction conditions are optimized to ensure high purity and yield, often involving controlled temperatures and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Methyloct-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
Scientific Research Applications
7-Methyloct-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.
Mechanism of Action
The mechanism of action of 7-Methyloct-4-en-3-one involves its interaction with various molecular targets. The carbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies many of its biological effects, including its antimicrobial properties. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
7-Methyloct-3-en-2-one: Another enone with a similar structure but differing in the position of the double bond and carbonyl group.
7-Methyloct-3-en-5-yne: A compound with both a double and triple bond, showcasing different reactivity and properties.
Uniqueness: 7-Methyloct-4-en-3-one is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in synthetic and biological contexts, making it a valuable compound in various fields of research.
Properties
CAS No. |
77106-71-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
7-methyloct-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
JNSOSJJMBWJCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



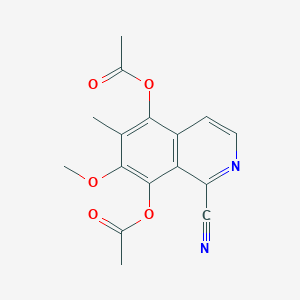
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
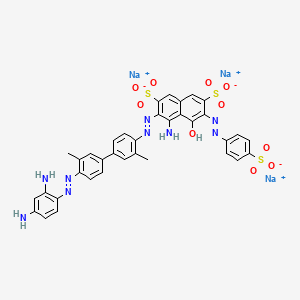

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
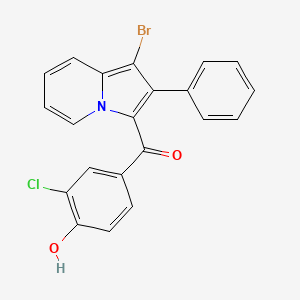
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
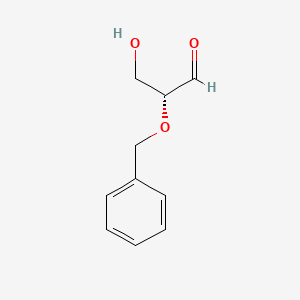
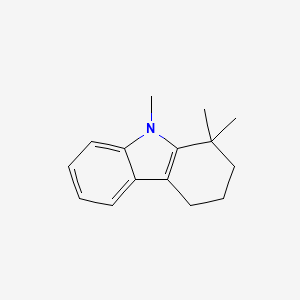
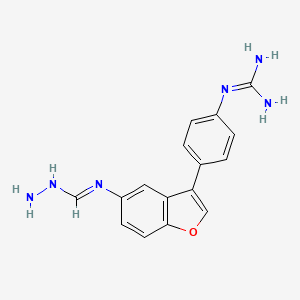
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)

